molecular formula C12H12N2O2 B8575030 5,6-Dimethoxy-3-indoleacetonitrile

5,6-Dimethoxy-3-indoleacetonitrile

Cat. No. B8575030
M. Wt: 216.24 g/mol
InChI Key: HDTNAOMOGZNTBR-UHFFFAOYSA-N
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Patent
US06114373

Procedure details

A solution of AlH3 in THF was prepared by dropwise addition of a solution of 0.52 ml (0.98 g, 10 mmol) of 100% H2SO4 in 4 ml of THF to a mixture of 0.76 g (20 mmol) of LiAlH4 and 20 ml of THF. Without removing the precipitated Li2SO4, a solution of 0.5 g (2.33 mmol) of 5,6-dimethoxy-3-indoleacetonitrile in 4 ml of THF was added over 30 min period. after stirring for another hour, the excess hydride was destroyed by the addition of small chips of ice. Most of the supernatant THF solution was decanted (setting aside most of the THF at this point greatly reduces emulsion formation in the subsequent extraction). The precipitated aluminum salts were treated with cold 20% NaOH, and the resulting cloudy solution was extracted with CHCl3. These extracts were combined with the THF solution, washed with NaCl solution, and dried over Na2SO4. The solvents were removed, and the residue was triturated with Et2-pentane. The crystalline product was washed with hot Et2O-Skelly B and dried, giving 0.44 g (83%) of pure 5,6-dimethoxytryptamine.
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3:11].[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][C:22]=1[O:23][CH3:24])[NH:19][CH:18]=[C:17]2[CH2:25][C:26]#[N:27]>C1COCC1>[AlH3:11].[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20]([NH:19][CH:18]=[C:17]2[CH2:25][CH2:26][NH2:27])=[CH:21][C:22]=1[O:23][CH3:24] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.52 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0.76 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1OC)CC#N
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
after stirring for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Without removing the precipitated Li2SO4
CUSTOM
Type
CUSTOM
Details
the excess hydride was destroyed by the addition of small chips of ice
CUSTOM
Type
CUSTOM
Details
Most of the supernatant THF solution was decanted (
EXTRACTION
Type
EXTRACTION
Details
setting aside most of the THF at this point greatly reduces emulsion formation in the subsequent extraction)
ADDITION
Type
ADDITION
Details
The precipitated aluminum salts were treated with cold 20% NaOH
EXTRACTION
Type
EXTRACTION
Details
the resulting cloudy solution was extracted with CHCl3
WASH
Type
WASH
Details
washed with NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2-pentane
WASH
Type
WASH
Details
The crystalline product was washed with hot Et2O-Skelly B
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[AlH3]
Name
Type
product
Smiles
COC1=C(C=C2NC=C(CCN)C2=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06114373

Procedure details

A solution of AlH3 in THF was prepared by dropwise addition of a solution of 0.52 ml (0.98 g, 10 mmol) of 100% H2SO4 in 4 ml of THF to a mixture of 0.76 g (20 mmol) of LiAlH4 and 20 ml of THF. Without removing the precipitated Li2SO4, a solution of 0.5 g (2.33 mmol) of 5,6-dimethoxy-3-indoleacetonitrile in 4 ml of THF was added over 30 min period. after stirring for another hour, the excess hydride was destroyed by the addition of small chips of ice. Most of the supernatant THF solution was decanted (setting aside most of the THF at this point greatly reduces emulsion formation in the subsequent extraction). The precipitated aluminum salts were treated with cold 20% NaOH, and the resulting cloudy solution was extracted with CHCl3. These extracts were combined with the THF solution, washed with NaCl solution, and dried over Na2SO4. The solvents were removed, and the residue was triturated with Et2-pentane. The crystalline product was washed with hot Et2O-Skelly B and dried, giving 0.44 g (83%) of pure 5,6-dimethoxytryptamine.
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3:11].[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][C:22]=1[O:23][CH3:24])[NH:19][CH:18]=[C:17]2[CH2:25][C:26]#[N:27]>C1COCC1>[AlH3:11].[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20]([NH:19][CH:18]=[C:17]2[CH2:25][CH2:26][NH2:27])=[CH:21][C:22]=1[O:23][CH3:24] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.52 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0.76 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1OC)CC#N
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
after stirring for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Without removing the precipitated Li2SO4
CUSTOM
Type
CUSTOM
Details
the excess hydride was destroyed by the addition of small chips of ice
CUSTOM
Type
CUSTOM
Details
Most of the supernatant THF solution was decanted (
EXTRACTION
Type
EXTRACTION
Details
setting aside most of the THF at this point greatly reduces emulsion formation in the subsequent extraction)
ADDITION
Type
ADDITION
Details
The precipitated aluminum salts were treated with cold 20% NaOH
EXTRACTION
Type
EXTRACTION
Details
the resulting cloudy solution was extracted with CHCl3
WASH
Type
WASH
Details
washed with NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2-pentane
WASH
Type
WASH
Details
The crystalline product was washed with hot Et2O-Skelly B
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[AlH3]
Name
Type
product
Smiles
COC1=C(C=C2NC=C(CCN)C2=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.